molecular formula C5H7FO3 B1604943 Acetic acid, fluoroacetylmethyl ester CAS No. 62522-71-8

Acetic acid, fluoroacetylmethyl ester

Cat. No.: B1604943
CAS No.: 62522-71-8
M. Wt: 134.11 g/mol
InChI Key: YKCRRYAIRGEYPO-UHFFFAOYSA-N
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Description

Acetic acid, fluoroacetylmethyl ester is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetic acid, fluoroacetylmethyl ester can be synthesized through esterification, a reaction between acetic acid and fluoroacetylmethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants into the ester product .

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the acid catalyst. The ester product is then separated from the reaction mixture through distillation .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Acetic acid and fluoroacetylmethyl alcohol.

    Reduction: Fluoroacetylmethyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of acetic acid, fluoroacetylmethyl ester involves its interaction with specific molecular targets, primarily enzymes that catalyze ester hydrolysis. The ester bond is cleaved by these enzymes, releasing acetic acid and fluoroacetylmethyl alcohol, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Uniqueness: Acetic acid, fluoroacetylmethyl ester is unique due to the presence of the fluoroacetyl group, which imparts distinct chemical properties such as increased reactivity and potential for specific biochemical interactions. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

(3-fluoro-2-oxopropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO3/c1-4(7)9-3-5(8)2-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCRRYAIRGEYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60978115
Record name 3-Fluoro-2-oxopropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62522-71-8
Record name Acetic acid, fluoroacetylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062522718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-2-oxopropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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